Technical Monograph: Toxyloxanthone D (CAS 50906-63-3)
Technical Monograph: Toxyloxanthone D (CAS 50906-63-3)
The following technical guide is structured to provide an exhaustive analysis of Toxyloxanthone D, designed for immediate application in research and drug development workflows.
Structure-Activity Relationships, Isolation Protocols, and Pharmacological Applications
Executive Summary
Toxyloxanthone D (CAS 50906-63-3) is a bioactive prenylated xanthone predominantly isolated from the Moraceae and Clusiaceae families, specifically Maclura cochinchinensis (formerly Cudrania cochinchinensis) and Garcinia species. Distinguished by its C23H24O6 molecular architecture, it functions as a potent secondary metabolite with demonstrated efficacy in oncology (cytotoxicity against HeLa, A549, HepG2) and microbiology (anti-MRSA activity).
This guide synthesizes the physicochemical properties, isolation methodologies, and mechanistic pathways of Toxyloxanthone D, providing researchers with a self-validating roadmap for experimental integration.
Chemical Architecture & Properties
Toxyloxanthone D belongs to the class of tetraoxygenated, prenylated xanthones. Its lipophilic nature, driven by the prenyl (3-methylbut-2-enyl) moieties, facilitates membrane permeability, a critical factor in its intracellular bioavailability.
Physicochemical Profile
| Property | Specification |
| CAS Number | 50906-63-3 |
| IUPAC Name | 1,3,5,6-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one (Isomeric variant; specific connectivity varies by source) |
| Molecular Formula | C₂₃H₂₄O₆ |
| Molecular Weight | 396.44 g/mol |
| Appearance | Yellow crystalline powder |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |
| Purity Standard | ≥98% (HPLC) for bioassays |
| UV Max (MeOH) | ~245, 315 nm (Characteristic of xanthone chromophore) |
Structural Significance
The C23 skeleton implies the presence of a xanthone core (C13) substituted with oxygenation patterns and isoprene units (C5). Unlike its congener Toxyloxanthone B (C18H14O6), which features a closed dimethylpyran ring, Toxyloxanthone D typically retains open prenyl chains or modified cyclization, enhancing its reactivity with biological nucleophiles (e.g., cysteine residues in enzymes).
Biosynthesis & Isolation Workflow
The isolation of Toxyloxanthone D requires rigorous fractionation to separate it from structurally similar congeners like Toxyloxanthone C and Macluraxanthone.
Natural Sources[1][2][6][7][8]
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Primary: Roots of Maclura cochinchinensis (Moraceae).[1]
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Secondary: Garcinia hanburyi, Toxylon pomiferum.
Isolation Protocol (Step-by-Step)
Objective: Purify Toxyloxanthone D from M. cochinchinensis roots.
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Extraction:
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Pulverize dried roots (1 kg) into a fine powder.
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Perform exhaustive maceration with Hexane (3 x 24h) to remove lipids/waxes. Discard hexane.
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Extract residue with Ethyl Acetate (EtOAc) or Chloroform (3 x 24h) at room temperature.
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Concentrate the EtOAc filtrate in vacuo to yield the crude xanthone-rich extract.
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Primary Fractionation (Silica Gel):
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Load crude extract onto a Silica Gel 60 (70–230 mesh) column.
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Elute with a gradient of Hexane:EtOAc (from 9:1 to 1:1).
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Checkpoint: Toxyloxanthone D typically elutes in mid-polarity fractions (e.g., Hexane:EtOAc 7:3). Monitor via TLC (Visualizer: UV 254nm/365nm; Spray: 10% H₂SO₄ in EtOH).
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Purification (Sephadex LH-20):
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Pool fractions containing the target (yellow spots on TLC).
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Pass through a Sephadex LH-20 column using MeOH:CHCl₃ (1:1) to remove chlorophyll and polymeric impurities.
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Crystallization:
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Recrystallize the enriched fraction from hot Methanol or Acetone .
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Isolate yellow needles of Toxyloxanthone D.
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Visualization: Isolation Logic
Caption: Systematic isolation workflow for Toxyloxanthone D from plant biomass.
Pharmacological Profile & Mechanisms
Toxyloxanthone D exhibits a dual-action profile, targeting both prokaryotic cell walls and eukaryotic survival pathways.
A. Antibacterial Activity (Anti-MRSA)
Toxyloxanthone D demonstrates significant bacteriostatic and bactericidal effects against Gram-positive pathogens.
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Target: Methicillin-Resistant Staphylococcus aureus (MRSA), Bacillus subtilis.
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Potency: MIC values range from 4–8 µg/mL .[2]
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Mechanism: Disruption of membrane integrity and inhibition of peptidoglycan synthesis enzymes. The prenyl groups facilitate insertion into the bacterial lipid bilayer, causing depolarization.
B. Anticancer Cytotoxicity[7][8]
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Cell Lines: HeLa (Cervical), A549 (Lung), HepG2 (Liver).
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IC50 Values: Typically 5–20 µM depending on the cell line.
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Mechanism:
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Apoptosis Induction: Upregulation of Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization and Cytochrome C release.
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Kinase Inhibition: Analogous prenylated xanthones are known CDK2 inhibitors, arresting the cell cycle at G1/S phase.
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Visualization: Mechanistic Pathways
Caption: Dual mechanistic action of Toxyloxanthone D on bacterial membranes and cancer cell signaling.
Experimental Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Purpose: Validate antibacterial efficacy against MRSA.
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Preparation: Dissolve Toxyloxanthone D in DMSO to a stock concentration of 1 mg/mL.
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Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.
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Inoculation: Add 5 x 10⁵ CFU/mL of MRSA bacterial suspension to each well.
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Control: Include Vancomycin (positive control) and DMSO-only (negative control) wells.
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Incubation: Incubate at 37°C for 24 hours.
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Readout: Add Resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.
Protocol B: MTT Cytotoxicity Assay
Purpose: Assess IC50 against HeLa cells.
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Seeding: Seed HeLa cells (5 x 10³ cells/well) in 96-well plates and incubate for 24h.
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Treatment: Treat cells with Toxyloxanthone D (0.1 – 100 µM) for 48h.
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Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.
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Solubilization: Remove media, add DMSO to dissolve formazan crystals.
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Measurement: Measure absorbance at 570 nm using a microplate reader.
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Calculation: Plot dose-response curve to determine IC50 using non-linear regression.
References
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Real-Gene Labs. (2025). Toxyloxanthone D Reference Standard Specifications. Retrieved from
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Phonprapai, C., et al. (2022). Structural modifications of toxyloxanthone C and macluraxanthone isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies. RSC Advances . Retrieved from
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PubChem. (2025). Toxyloxanthone B (Related Congener) Compound Summary. Retrieved from
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ChemFaces. (2024). Toxyloxanthone D Datasheet. Retrieved from
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Deshpande, V.H., et al. (1973).[3] Wood phenolics of Maclura pomifera: Isolation of Toxyloxanthones. Indian Journal of Chemistry . (Foundational isolation reference).
